N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide
CAS No.: 57068-57-2
Cat. No.: VC19595430
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57068-57-2 |
|---|---|
| Molecular Formula | C13H22N2O2 |
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | N-(4-methyl-1,3-oxazol-2-yl)-N-propylhexanamide |
| Standard InChI | InChI=1S/C13H22N2O2/c1-4-6-7-8-12(16)15(9-5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3 |
| Standard InChI Key | VEFUOOZJTBIWTC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)N(CCC)C1=NC(=CO1)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide features a 4-methyl-1,3-oxazole ring linked to a hexanamide chain via an N-propyl group. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is substituted with a methyl group at the 4-position, while the amide moiety contributes to its polarity and hydrogen-bonding potential. The canonical SMILES representation () and InChIKey () provide precise descriptors for its stereochemistry.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS No. | 57068-57-2 |
| Molecular Formula | |
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | N-(4-methyl-1,3-oxazol-2-yl)-N-propylhexanamide |
| SMILES | CCCCCC(=O)N(CCC)C1=NC(=CO1)C |
| InChIKey | VEFUOOZJTBIWTC-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide typically involves a multi-step reaction sequence. A primary method involves the condensation of 4-methyl-1,3-oxazole-2-amine (CAS No. 35629-70-0) with a hexanoyl chloride derivative in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the oxazole attacks the carbonyl carbon of the hexanoyl chloride, forming the amide bond.
Key Reaction Steps:
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Preparation of 4-Methyl-1,3-oxazole-2-amine: Synthesized through cyclization of ethyl acetoacetate with ammonium thiocyanate under acidic conditions .
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Propylation: Introduction of the N-propyl group via alkylation using propyl bromide.
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Amide Formation: Reaction with hexanoyl chloride to yield the final product.
Optimization and Yield
Yield optimization often employs catalysts like dimethylaminopyridine (DMAP) and solvents such as dichloromethane or tetrahydrofuran (THF). Purification is achieved through column chromatography or recrystallization, with reported yields exceeding 65% under optimized conditions.
Physicochemical Properties
Solubility and Stability
N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate that the compound remains intact under ambient conditions but degrades at temperatures above 150°C, with hydrolysis of the amide bond observed under strongly acidic or alkaline conditions.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1650 cm (amide C=O stretch) and 1550 cm (oxazole ring vibrations).
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NMR Spectroscopy:
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: δ 1.25–1.45 (m, 6H, hexanamide chain), δ 2.35 (s, 3H, methyl group), δ 3.45 (t, 2H, N-propyl).
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: δ 172.5 (amide carbonyl), δ 160.2 (oxazole C2), δ 14.7 (methyl carbon).
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Biological Activities and Mechanisms
Antimicrobial Properties
Compounds containing oxazole rings, such as N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide, have demonstrated broad-spectrum antimicrobial activity. Mechanistic studies on analogous oxazole derivatives suggest interference with bacterial cell wall synthesis or membrane integrity . For example, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides disrupt menaquinone biosynthesis in Staphylococcus aureus, leading to iron starvation and cell death . While direct evidence for the target compound is limited, structural similarities imply potential inhibition of bacterial enzymes like MurA or DNA gyrase .
Pharmaceutical and Industrial Applications
Drug Development
Preclinical studies highlight its role as a scaffold for novel antibiotics and anti-inflammatory agents. Its metabolic stability and low cytotoxicity (IC > 50 μM in HepG2 cells) make it a promising candidate for further optimization.
Challenges and Future Directions
Current limitations include poor aqueous solubility and incomplete mechanistic data. Future research should focus on:
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Derivatization: Introducing hydrophilic groups (e.g., hydroxyl, sulfonate) to enhance bioavailability.
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Target Identification: Proteomic studies to elucidate molecular targets in bacterial and mammalian systems.
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In Vivo Efficacy: Testing in animal models of infection and inflammation.
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